molecular formula C19H16ClNO3 B1326578 6-Chloro-2-(2-isopropoxyphenyl)quinoline-4-carboxylic acid CAS No. 932886-81-2

6-Chloro-2-(2-isopropoxyphenyl)quinoline-4-carboxylic acid

Cat. No.: B1326578
CAS No.: 932886-81-2
M. Wt: 341.8 g/mol
InChI Key: OVXUVDUTNYKMBY-UHFFFAOYSA-N
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Description

6-Chloro-2-(2-isopropoxyphenyl)quinoline-4-carboxylic acid is a synthetic organic compound with the molecular formula C19H16ClNO3 and a molecular weight of 341.79 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(2-isopropoxyphenyl)quinoline-4-carboxylic acid typically involves the following steps:

    Formation of the quinoline core: This can be achieved through various methods, such as the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the chloro group: Chlorination of the quinoline core can be performed using reagents like phosphorus pentachloride or thionyl chloride.

    Attachment of the isopropoxyphenyl group: This step involves the reaction of the chlorinated quinoline with 2-isopropoxyphenylboronic acid in the presence of a palladium catalyst, such as palladium(II) acetate, and a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(2-isopropoxyphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Chloro-2-(2-isopropoxyphenyl)quinoline-4-carboxylic acid has several scientific research applications, including:

    Medicinal Chemistry: The compound is used as a building block for the synthesis of potential therapeutic agents targeting various diseases, such as cancer, bacterial infections, and inflammatory disorders.

    Biological Studies: It serves as a probe for studying biological processes and interactions at the molecular level.

    Chemical Biology: The compound is employed in the development of chemical tools for investigating cellular pathways and mechanisms.

    Industrial Applications: It is used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(2-isopropoxyphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound may inhibit or activate these targets, resulting in various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-2-phenylquinoline-4-carboxylic acid
  • 6-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid
  • 6-Chloro-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid

Uniqueness

6-Chloro-2-(2-isopropoxyphenyl)quinoline-4-carboxylic acid is unique due to the presence of the isopropoxy group, which imparts distinct physicochemical properties and biological activities compared to its analogs. This structural feature may enhance its binding affinity to specific molecular targets and improve its pharmacokinetic profile .

Properties

IUPAC Name

6-chloro-2-(2-propan-2-yloxyphenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO3/c1-11(2)24-18-6-4-3-5-13(18)17-10-15(19(22)23)14-9-12(20)7-8-16(14)21-17/h3-11H,1-2H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVXUVDUTNYKMBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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